molecular formula C10H13NO2 B181709 3-[4-(Aminomethyl)phenyl]propanoic acid CAS No. 55197-36-9

3-[4-(Aminomethyl)phenyl]propanoic acid

Cat. No. B181709
CAS RN: 55197-36-9
M. Wt: 179.22 g/mol
InChI Key: DUJUIINMJGEKKA-UHFFFAOYSA-N
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Description

3-[4-(Aminomethyl)phenyl]propanoic acid, also known as 3-(4-Aminophenyl)propionic acid, is a chemical compound with the linear formula H2NC6H4CH2CH2CO2H . It has a molecular weight of 165.19 .


Molecular Structure Analysis

The molecular structure of 3-[4-(Aminomethyl)phenyl]propanoic acid can be represented by the SMILES string Nc1ccc(CCC(O)=O)cc1 . This indicates that the compound contains an aminomethyl group attached to the 4-position of a phenyl ring, which is further linked to a propanoic acid group.


Physical And Chemical Properties Analysis

3-[4-(Aminomethyl)phenyl]propanoic acid is a solid substance . It has a melting point of 133-137 °C .

Scientific Research Applications

Peptide Synthesis

“3-[4-(Aminomethyl)phenyl]propanoic acid” is used in the field of peptide synthesis . It’s a key component in the creation of various peptides, which are short chains of amino acids. These peptides have a wide range of applications in biological research, including the study of protein structure and function, the development of new therapeutic agents, and the design of novel biomaterials .

Antimicrobial Candidates

This compound has been used in the synthesis of derivatives that show promising results as antimicrobial candidates . These derivatives have demonstrated substantial activity against both ESKAPE group bacteria and drug-resistant Candida species . This makes them potential candidates for the development of new antimicrobial drugs, particularly for combating multidrug-resistant bacterial and fungal pathogens .

Amyloid-like Morphological Resemblance

The compound has been used in the synthesis of analogue peptides that exhibit an amyloid-like morphological resemblance . This could be useful in the study of diseases characterized by the formation of amyloid fibrils, such as Alzheimer’s disease .

Pharmaceutical Intermediate

“3-[4-(Aminomethyl)phenyl]propanoic acid” is used as a pharmaceutical intermediate . This means it’s used in the production of other pharmaceutical compounds. The specifics of these applications would depend on the final product being synthesized .

PPARα, -γ, and -δ Agonist Synthesis

The compound has been used in the design and synthesis of a triple-acting PPARα, -γ, and -δ agonist . These agonists are of interest in the treatment of metabolic disorders, including type 2 diabetes and dyslipidemia .

Safety and Hazards

The compound is classified under the GHS07 hazard class. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound.

properties

IUPAC Name

3-[4-(aminomethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4H,5-7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJUIINMJGEKKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90632718
Record name 3-[4-(Aminomethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Aminomethyl)phenyl]propanoic acid

CAS RN

55197-36-9
Record name 4-(Aminomethyl)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55197-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(Aminomethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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